molecular formula C16H9F2NO B1452848 4-(2,6-Difluorobenzoyl)isoquinoline CAS No. 1187167-07-2

4-(2,6-Difluorobenzoyl)isoquinoline

Cat. No.: B1452848
CAS No.: 1187167-07-2
M. Wt: 269.24 g/mol
InChI Key: JFAICDLYINSBRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,6-Difluorobenzoyl)isoquinoline is a chemical compound with the molecular formula C16H9F2NO. It has a molecular weight of 269.25 and its IUPAC name is (2,6-difluorophenyl)(4-isoquinolinyl)methanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H9F2NO/c17-13-6-3-7-14(18)15(13)16(20)12-9-19-8-10-4-1-2-5-11(10)12/h1-9H .

Scientific Research Applications

Pharmacological Importance

Isoquinoline derivatives exhibit a broad spectrum of biological activities. Studies have shown their effectiveness as antimicrobial, antibacterial, antitumor agents, and more. For instance, isoquinoline N-oxides alkaloids, a closely related class, have been identified for their confirmed antimicrobial, antibacterial, antitumor, and other activities, highlighting their potential as leads for drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015). Moreover, the pharmacological significance of isoquinoline derivatives is further supported by their diverse biological potentials, including anti-fungal, anti-Parkinsonism, and anti-tubercular activities, among others (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).

Antioxidant Activity

Isoquinoline derivatives have been investigated for their antioxidant properties. Analytical methods used in determining the antioxidant activity of compounds, including isoquinoline derivatives, underline the importance of such molecules in the study of antioxidants, which have applications ranging from food engineering to medicine (Munteanu & Apetrei, 2021).

Organic Electronics

Certain isoquinoline derivatives have been explored for their application in organic light-emitting diodes (OLEDs), showcasing the versatility of these compounds beyond biomedical applications. The BODIPY-based materials, for example, offer a platform for the development of OLED devices, indicating the role of isoquinoline structures in the advancement of organic optoelectronics (Squeo & Pasini, 2020).

Environmental Applications

Isoquinoline derivatives are also significant in the environmental field, particularly in the treatment of organic pollutants. Enzymatic treatment, in the presence of redox mediators, has shown to enhance the degradation efficiency of recalcitrant compounds, where isoquinoline derivatives can play a crucial role (Husain & Husain, 2007).

Properties

IUPAC Name

(2,6-difluorophenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2NO/c17-13-6-3-7-14(18)15(13)16(20)12-9-19-8-10-4-1-2-5-11(10)12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFAICDLYINSBRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801252779
Record name (2,6-Difluorophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187167-07-2
Record name (2,6-Difluorophenyl)-4-isoquinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Difluorophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,6-Difluorobenzoyl)isoquinoline
Reactant of Route 2
Reactant of Route 2
4-(2,6-Difluorobenzoyl)isoquinoline
Reactant of Route 3
Reactant of Route 3
4-(2,6-Difluorobenzoyl)isoquinoline
Reactant of Route 4
Reactant of Route 4
4-(2,6-Difluorobenzoyl)isoquinoline
Reactant of Route 5
Reactant of Route 5
4-(2,6-Difluorobenzoyl)isoquinoline
Reactant of Route 6
Reactant of Route 6
4-(2,6-Difluorobenzoyl)isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.